4-(4-(Tert-butyl)phenyl)-2-(1-methylindol-3-YL)-4-oxobutanoic acid
Overview
Description
4-(4-(Tert-butyl)phenyl)-2-(1-methylindol-3-YL)-4-oxobutanoic acid is a complex organic compound that features a tert-butyl group, a phenyl ring, an indole moiety, and a butanoic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Tert-butyl)phenyl)-2-(1-methylindol-3-YL)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation, where tert-butyl chloride reacts with a phenyl ring in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reactions: The indole and phenyl components are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Butanoic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Tert-butyl)phenyl)-2-(1-methylindol-3-YL)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(4-(Tert-butyl)phenyl)-2-(1-methylindol-3-YL)-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(4-(Tert-butyl)phenyl)-2-(1-methylindol-3-YL)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Tert-butyl)phenyl)-2-(1-methylindol-3-YL)-4-oxobutanoic acid
- 4-(4-(Tert-butyl)phenyl)-2-(1-methylindol-3-YL)-4-oxopentanoic acid
- This compound methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the indole moiety contributes to its biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-23(2,3)16-11-9-15(10-12-16)21(25)13-18(22(26)27)19-14-24(4)20-8-6-5-7-17(19)20/h5-12,14,18H,13H2,1-4H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAZAHINMGGOFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C2=CN(C3=CC=CC=C32)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.